2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate

Lipid Chemistry Structure-Activity Relationship Material Science

Researchers studying lipid polymorphism or liposomal delivery often face supply inconsistency with structurally defined unsaturated imidazoline amphiphiles. This monoacetate salt (CAS 94138-76-8) features an (8Z,11Z)-diene C17 chain that provides a unique hydrophilic-lipophilic balance distinct from saturated or monounsaturated analogs. - Enables systematic structure-activity studies on membrane fluidity, self-assembly, and hydrophobic packing. - The terminal primary amine and chain double bonds serve as chemical handles for further derivatization. - Supplied as a monoacetate salt for enhanced handling and solubility in polar media.

Molecular Formula C22H41N3.C2H4O2
C24H45N3O2
Molecular Weight 407.6 g/mol
CAS No. 94138-76-8
Cat. No. B12693978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate
CAS94138-76-8
Molecular FormulaC22H41N3.C2H4O2
C24H45N3O2
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC1=NCCN1CCN.CC(=O)O
InChIInChI=1S/C22H41N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(3)4/h6-7,9-10H,2-5,8,11-21,23H2,1H3;1H3,(H,3,4)/b7-6+,10-9+;
InChIKeyNOADRHRCJOCASA-JRYFSKGNSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of CAS 94138-76-8


2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate (CAS 94138-76-8) is a monoacetate salt of a 2-substituted imidazoline. Its free base form (CAS 94278-95-2) has the molecular formula C₂₂H₄₁N₃ and a molecular weight of 347.6 g/mol . The molecule features a partially saturated imidazole ring, a 17-carbon aliphatic chain with (Z,Z)-configuration double bonds at the 8 and 11 positions, and a terminal ethylamine group . This structure places it within a class of unsaturated fatty alkyl imidazolines, which are known for their surfactant and amphiphilic properties [1].

Compound Class Unsaturated fatty alkyl imidazoline
Chain Structure C17 (8Z,11Z)-diene, ethylamine-substituted
Salt Form Monoacetate for research handling

Substitution Risks of CAS 94138-76-8


Generic substitution within the fatty alkyl imidazoline class is unreliable because small structural variations, such as chain length and unsaturation, can drastically alter amphiphilic balance, self-assembly behavior, and interaction with biological membranes [1]. A patent on similar imidazolinium amphiphiles explicitly differentiates derivatives based on chain length (e.g., heptadecyl vs. octadecyl) and unsaturation (heptadecenyl), implying distinct functional performance in applications like liposomal delivery [1]. The specific (8Z,11Z)-diene configuration of this compound introduces geometric constraints and a unique spatial arrangement not found in its saturated or monounsaturated analogs, which is critical for defining its hydrophobic interactions and conformational properties .

Unsaturation & chain length
Saturated or monounsaturated analogs may shift amphiphilic balance and self-assembly behavior.
Patent-defined structural specificity
Liposomal delivery patents differentiate (Z,Z)-diene from saturated chains for functional outcomes.
C17 vs C18 profile
C17 diene chain may alter lipophilicity, CMC, and membrane partitioning relative to C18 saturated imidazolines.

CAS 94138-76-8 Differentiation Evidence


(Z,Z)-Diene vs. Saturated Chain Structure

The core structural differentiation lies in the (8Z,11Z)-heptadecadienyl chain compared to the saturated heptadecyl analog. While no head-to-head biological data exists, the physical and chemical properties are inherently distinct . The target compound's molecular formula is C₂₂H₄₁N₃ (free base), with a precisely defined stereochemistry that imposes geometric constraints on the aliphatic chain . This contrasts sharply with the analog 2-heptadecyl-2-imidazoline (CAS 105-28-2), which has a fully saturated C17 chain, lacks these spatial constraints, and is primarily studied for different applications like corrosion inhibition .

Chain structure comparison
Class-level inference
Target C₂₂H₄₁N₃; (8Z,11Z)-diene; 347.6 g/mol
vs
Saturated analog C₂₀H₄₀N₂; heptadecyl; ~308.5 g/mol
Distinct physicochemical profiles expected
Experimental data to verify
Lipid Chemistry Structure-Activity Relationship Material Science

Patent-Defined Amphiphile Differentiation

A relevant patent explicitly differentiates nitrogen-containing amphiphiles based on their aliphatic chain structure for use in liposomal delivery [1]. It claims specific benefits for compounds where the aliphatic group is a heptadecenyl (unsaturated C17) chain, a category that encompasses the target compound, versus saturated analogs like heptadecyl or octadecyl [1]. The patent describes compositions for transfecting mammalian cells, where the choice of the unsaturation profile is critical to the non-toxicity and efficacy of the resulting liposome complex. No quantitative comparator data is provided in the patent abstract.

Patent amphiphile differentiation
Class-level inference
Qualitative structural selection for liposomal delivery in patent DE69433532T2
Supports structure-based selection for delivery systems
No quantitative comparator data provided
Drug Delivery Liposome Technology Gene Therapy

C17 vs. C18 Chain Length

The compound's 17-carbon chain directly differentiates it from the common 18-carbon (octadecyl/stearic) imidazolines. Vendor databases note that the 2-(octadecyl) analog has 'potential for enhanced lipophilicity' . The target compound, with its C17 chain and two double bonds, is predicted to have lower overall lipophilicity than its saturated C18 analog, impacting its critical micelle concentration (CMC), membrane partitioning, and solubility profile. No experimental logP or CMC values were available for direct comparison.

C17 vs C18 chain length
Class-level inference
Target (C17 diene) Lower predicted lipophilicity; may shift CMC
vs
C18 saturated analog Higher predicted lipophilicity; C23H47N3
Chain length/unsaturation influences surfactant properties
Experimental logP/CMC not available
Lipophilicity Membrane Interaction Chemical Property Prediction

CAS 94138-76-8 Application Scenarios


Non-Viral Gene Delivery Vectors

This compound is structurally relevant to a patented class of amphiphilic imidazolinium derivatives used to formulate liposomes for intracellular delivery of macromolecules, including genes [1]. Its specific unsaturated C17 chain may be selected over saturated analogs to achieve a balance of membrane fluidity and stability that is non-toxic to host mammals, a critical factor for in vivo transfection applications [1].

Surfactant and Emulsifier Research

As a structurally unique unsaturated imidazoline, it can be evaluated as a surfactant where a specific hydrophilic-lipophilic balance (HLB) is required. The (8Z,11Z)-diene configuration provides chemical handles (double bonds) for further functionalization, which is not possible with fully saturated analogs [1]. This makes it a candidate for creating novel, chemically modified surfactants.

Physicochemical and Material Science Studies

The compound serves as a model molecule to study the effect of chain unsaturation on the self-assembly of imidazoline-based amphiphiles. Researchers studying lipid polymorphism, monolayer formation, or the impact of cis-double bonds on hydrophobic packing could utilize this compound as a distinct analogue in a series, comparing its behavior against saturated or trans-unsaturated counterparts [1].

Advanced Lipid Synthetic Intermediate

The presence of a primary amine on the ethylamine group and double bonds in the chain makes this compound a versatile synthetic intermediate. It can be used to build more complex lipids, such as the amide-linked derivatives described in chemical catalogs, for research into novel bioactive lipids or lipidoid materials for RNA delivery [1].

Application
Selection Property
Validation Focus
Non‑viral gene delivery research
Unsaturated C17 chain for membrane fluidity
Transfection efficiency and cytocompatibility in model cells
Surfactant and emulsifier research
Unique unsaturated imidazoline scaffold
HLB, CMC, and functionalization potential
Physicochemical self‑assembly studies
(8Z,11Z)-diene geometric constraints
Hydrophobic packing and lipid polymorphism
Lipid synthetic intermediate
Primary amine and diene reactive handles
Synthesis of amide‑linked lipids for RNA delivery research
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